![molecular formula C10H13BrClNO2 B1383446 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride CAS No. 1795478-58-8](/img/structure/B1383446.png)
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride
Overview
Description
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with the empirical formula C9H10BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 280.55 . The InChI code is 1S/C9H10BrNO2.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H,12,13);1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C9H10BrNO2 and its molecular weight is 244.09 g/mol .Scientific Research Applications
Synthesis and Application of Analogous Compounds : Studies on the synthesis of analogous compounds, such as 2-Fluoro-4-bromobiphenyl, highlight methods for creating key intermediates in pharmaceuticals, which could be adapted for synthesizing and studying 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride (Qiu et al., 2009).
Chemical Modifications and Functional Properties : Research on the impact of chemical modifications on the functional properties of compounds, as seen in the study of acid hydrolysis on starch, might provide a framework for understanding how modifications to 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride could affect its properties and potential applications (Wang & Copeland, 2015).
Biological and Pharmacological Effects of Phenolic Acids : The review on Chlorogenic Acid (CGA), a phenolic acid, outlines its diverse biological and therapeutic roles. Such studies suggest areas where 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride could be researched for potential biological activities and therapeutic applications (Naveed et al., 2018).
Applications in Advanced Materials : Research on the application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives, like 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, can contribute to the development of new materials and pharmaceuticals (Kiss et al., 2018).
Analytical Techniques and Biosensors : Developments in analytical techniques and biosensors for amino acids could be adapted for the detection and study of 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, facilitating its use in biomedical and environmental research (Dinu & Apetrei, 2022).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7;/h2-6,9H,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIHXOXDSDSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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